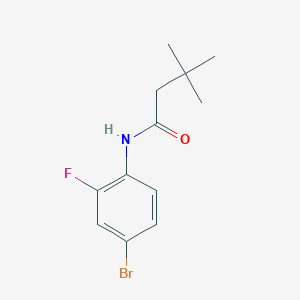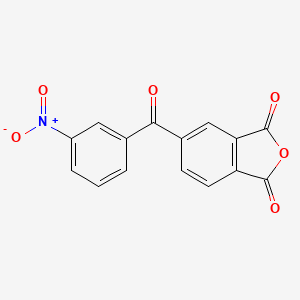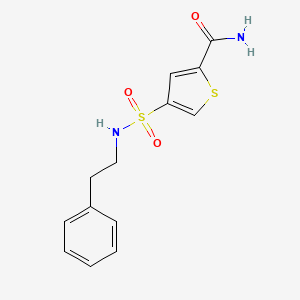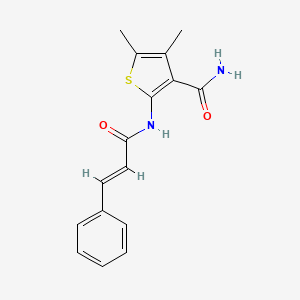
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a butanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3,3-dimethylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-fluoroaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3,3-dimethylbutanoyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of N-(4-substituted-2-fluorophenyl)-3,3-dimethylbutanamide derivatives.
Oxidation: Formation of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanoic acid.
Reduction: Formation of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutylamine.
Hydrolysis: Formation of 4-bromo-2-fluoroaniline and 3,3-dimethylbutanoic acid.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism by which N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide
- N-(4-bromo-2-chlorophenyl)-3,3-dimethylbutanamide
- N-(4-bromo-2-fluorophenyl)-3,3-dimethylpentanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUPRLSFGXRZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5583158.png)
![8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5583163.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5583170.png)
![1-ethyl-3-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5583172.png)
![(4S)-4-isopropyl-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5583178.png)
![[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5583189.png)
![2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B5583197.png)
![1-(2-aminoethyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5583201.png)
![4-{[1-(ethoxyacetyl)-4-piperidinyl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5583206.png)


![4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE](/img/structure/B5583231.png)

![3-methyl-6-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5583242.png)
